Neridronate vs. Pamidronate in Pediatric OI: Equivalent Vertebral Morphometry with Superior Outpatient Convenience
In the first head-to-head vertebral morphometry analysis comparing neridronate (NER) and pamidronate (PAM) in pediatric patients with OI types III and IV, neridronate demonstrated equivalent efficacy across all measured vertebral parameters while offering a materially shorter infusion protocol. The study analyzed 28 patients retrospectively matched by age, height, and disease severity, evaluating vertebral area and multiple vertebral indices after one year of treatment [1]. No statistically significant differences were observed between treatment arms, establishing non-inferiority of neridronate for vertebral reshaping outcomes [1].
| Evidence Dimension | Vertebral area change and vertebral indices improvement |
|---|---|
| Target Compound Data | Baseline vertebral area 206.0 mm²; significant increase after 1 year (p < 0.05 vs baseline); final area p = 0.590 vs PAM |
| Comparator Or Baseline | Pamidronate (PAM): Baseline vertebral area 208.9 mm²; significant increase after 1 year |
| Quantified Difference | No difference in vertebral area (p = 0.590); all vertebral indices showed equivalent improvement; PAM requires 3-day inpatient infusion vs. NER single outpatient infusion |
| Conditions | Pediatric OI types III and IV (n = 28); mean age 4.4 years; 1-year treatment duration; retrospective matched-pair analysis |
Why This Matters
For procurement in pediatric OI programs, neridronate offers equivalent bone-reshaping efficacy to the standard-of-care pamidronate while enabling outpatient administration, which reduces hospitalization burden and healthcare resource utilization.
- [1] Semler O, Beccard R, Fricke O, et al. Reshaping of vertebrae during treatment with neridronate or pamidronate in children with osteogenesis imperfecta. Horm Res Paediatr. 2011;76(4):278-284. PMID: 21952409. View Source
